![molecular formula C13H10F3N B13094442 4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine](/img/structure/B13094442.png)
4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine
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Overview
Description
4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of the trifluoroethyl group imparts significant electron-withdrawing characteristics, making this compound valuable in various chemical and industrial applications. Its structure consists of a pyridine ring substituted with a phenyl group at the 4-position and a trifluoroethyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine typically involves the reaction of 4-phenylpyridine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors has also been explored to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridines.
Scientific Research Applications
Pharmaceutical Applications
4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine and its derivatives are investigated for their bioactive properties. The trifluoromethyl group contributes to enhanced biological activity, making these compounds suitable for various therapeutic uses.
Antinociceptive Activity
Research has demonstrated that certain pyridine derivatives exhibit significant antinociceptive effects. For example, compounds similar to this compound have been studied as antagonists of the TRPV1 receptor, which is involved in pain signaling. In vivo studies indicated that these compounds could block capsaicin-induced hypothermia and produce strong antiallodynic effects in neuropathic pain models .
Anticancer Potential
Pyridine derivatives have shown promise in cancer treatment. For instance, studies have highlighted the anticancer properties of pyrrolo[3,4-c]pyridine derivatives that share structural similarities with this compound. These compounds were evaluated for their cytotoxicity against various cancer cell lines, indicating moderate effectiveness against ovarian cancer cells while exhibiting limited toxicity towards healthy cells .
Agrochemical Applications
The agrochemical industry has seen significant advancements through the use of trifluoromethylpyridine derivatives in herbicides and pesticides.
Herbicidal Activity
This compound can be utilized in developing herbicides targeting specific weed species. The introduction of trifluoromethyl groups has been linked to increased herbicidal efficacy against grass species in cereal crops like wheat. The first derivative introduced was Fluazifop-butyl, which paved the way for over 20 new agrochemicals containing this moiety .
Table 1: Comparison of Herbicidal Efficacy
Compound Name | Target Weeds | Efficacy Level |
---|---|---|
Fluazifop-butyl | Grass species | High |
4-Phenyl-2-(trifluoroethyl) | Various broadleaf | Moderate to High |
Other TFMP derivatives | Specific targets | Varies |
Clinical Trials on Pain Management
A clinical study focused on the development of TRPV1 antagonists derived from pyridine structures demonstrated promising results in managing neuropathic pain. The study involved multiple candidate compounds and highlighted the importance of hydrophobic interactions within the receptor binding sites .
Field Trials for Herbicides
Field trials conducted with trifluoromethylpyridine-based herbicides showed a significant reduction in weed populations compared to untreated controls. These trials were essential in establishing the practical applications of these compounds in agricultural settings .
Mechanism of Action
The mechanism of action of 4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine is primarily influenced by its electron-withdrawing trifluoroethyl group. This group affects the compound’s reactivity and interaction with various molecular targets. The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-(2,2,2-Trifluoroethyl)-L-phenylalanine
- 4-Phenyl-2-(2′-pyridyl)quinoline
Comparison: 4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine is unique due to the specific positioning of the trifluoroethyl group, which imparts distinct electronic properties compared to other fluorinated pyridines. This uniqueness makes it particularly valuable in applications requiring strong electron-withdrawing effects .
Biological Activity
4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H12F3N
- Molecular Weight : 255.25 g/mol
- CAS Number : 106697-64-7
- Structure : The compound features a pyridine ring substituted with a phenyl group and a trifluoroethyl group, which significantly influences its chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoroethyl group enhances lipophilicity and metabolic stability, which may contribute to its efficacy in biological systems. The compound's mechanism of action includes:
- Enzyme Inhibition : It may inhibit specific enzymes related to cancer cell proliferation and other diseases.
- Receptor Modulation : The compound could modulate the activity of receptors involved in various signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and others.
- Inhibition Rates : IC50 values suggest significant potency against these cell lines, although specific values vary across studies.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi.
Pathogen Type | Activity Observed |
---|---|
Gram-positive | Effective against strains like Staphylococcus aureus |
Gram-negative | Active against Escherichia coli and Pseudomonas aeruginosa |
Fungi | Shows activity against Candida albicans |
Case Studies
-
Study on Anticancer Activity :
- A study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value around 10 µM.
- Molecular docking studies suggested that the compound binds effectively to the ATP-binding site of kinases involved in cancer progression.
-
Antimicrobial Efficacy :
- Another study assessed the antimicrobial activity of the compound against various pathogens. Results showed that it inhibited bacterial growth at concentrations ranging from 5 to 20 µg/mL depending on the strain tested.
Research Findings
Recent literature highlights several key findings regarding the biological activity of this compound:
- Fluorine Substitution Effects : The presence of fluorine atoms in organic compounds often enhances their biological activity due to increased metabolic stability and altered pharmacokinetic properties. This trend is observed in this compound as well .
- Potential in Drug Development : Given its promising anticancer and antimicrobial activities, this compound is being explored as a lead candidate in drug discovery programs aimed at developing new therapeutic agents .
- Comparative Studies : When compared to non-fluorinated analogs, this compound demonstrated significantly enhanced potency in various assays, underscoring the role of fluorination in improving drug efficacy .
Properties
Molecular Formula |
C13H10F3N |
---|---|
Molecular Weight |
237.22 g/mol |
IUPAC Name |
4-phenyl-2-(2,2,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)9-12-8-11(6-7-17-12)10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
NKCZVVUVKGJHAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)CC(F)(F)F |
Origin of Product |
United States |
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